molecular formula C11H15N2O3P B14364147 Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester CAS No. 91248-88-3

Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester

Cat. No.: B14364147
CAS No.: 91248-88-3
M. Wt: 254.22 g/mol
InChI Key: QNLFBAAOQQBFRH-UHFFFAOYSA-N
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Description

Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester is a compound that belongs to the class of organophosphorus compounds It features a benzimidazole moiety attached to a phosphonic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester typically involves the reaction of benzimidazole derivatives with phosphonic acid esters. One common method includes the reaction of 2-chloromethylbenzimidazole with ethylchloroformate to form 1-carboethoxy-2-chloromethylbenzimidazole. This intermediate is then treated with trimethyl phosphite, followed by hydrolysis with aqueous hydrobromic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phosphonic ester group.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted benzimidazole derivatives.

    Hydrolysis: Phosphonic acid and benzimidazole derivatives.

Scientific Research Applications

Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and proteins, inhibiting their activity. The phosphonic acid ester group can also participate in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester is unique due to the combination of the benzimidazole and phosphonic acid ester moieties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

91248-88-3

Molecular Formula

C11H15N2O3P

Molecular Weight

254.22 g/mol

IUPAC Name

1-diethoxyphosphorylbenzimidazole

InChI

InChI=1S/C11H15N2O3P/c1-3-15-17(14,16-4-2)13-9-12-10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3

InChI Key

QNLFBAAOQQBFRH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1C=NC2=CC=CC=C21)OCC

Origin of Product

United States

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